![molecular formula C26H54O2 B12555375 7-[(Tridecan-7-yl)peroxy]tridecane CAS No. 143716-71-6](/img/structure/B12555375.png)
7-[(Tridecan-7-yl)peroxy]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Tridecan-7-yl)peroxy]tridecane is an organic peroxide compound with the molecular formula C26H54O2. It is characterized by a peroxide functional group (-O-O-) bonded to a tridecane chain. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tridecan-7-yl)peroxy]tridecane typically involves the reaction of tridecan-7-ol with a peroxide source under controlled conditions. One common method is the reaction of tridecan-7-ol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the peroxide bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure safety and yield. The use of automated systems and reactors helps in maintaining the desired temperature and pressure conditions, minimizing the risk of peroxide decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Tridecan-7-yl)peroxy]tridecane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
7-[(Tridecan-7-yl)peroxy]tridecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential cytotoxic activity against tumor cells.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Employed in the production of polymers and as a bleaching agent in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-[(Tridecan-7-yl)peroxy]tridecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can induce oxidative stress in cells, leading to apoptosis. The compound targets cellular components such as DNA, proteins, and lipids, causing damage and triggering cell death pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Tridecanone: A ketone with a similar tridecane backbone but lacking the peroxide group.
Tridecan-7-ol: An alcohol precursor used in the synthesis of 7-[(Tridecan-7-yl)peroxy]tridecane.
Uniqueness
This compound is unique due to its peroxide functional group, which imparts distinct reactivity and biological activity. Unlike its analogs, it can generate ROS and induce oxidative stress, making it valuable in both chemical and biological applications .
Eigenschaften
CAS-Nummer |
143716-71-6 |
|---|---|
Molekularformel |
C26H54O2 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
7-tridecan-7-ylperoxytridecane |
InChI |
InChI=1S/C26H54O2/c1-5-9-13-17-21-25(22-18-14-10-6-2)27-28-26(23-19-15-11-7-3)24-20-16-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
ZHHRSNMAMOKGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)OOC(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


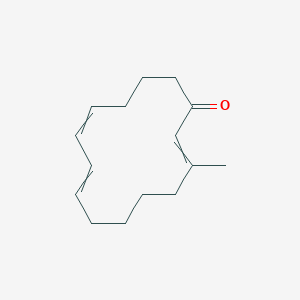
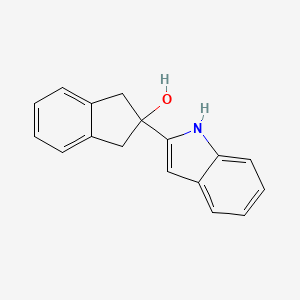
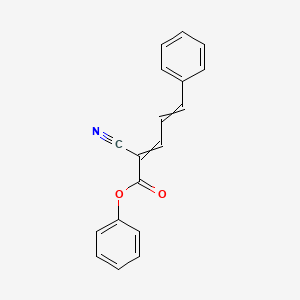
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)


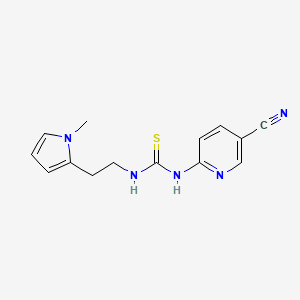
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
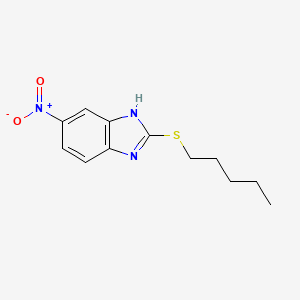
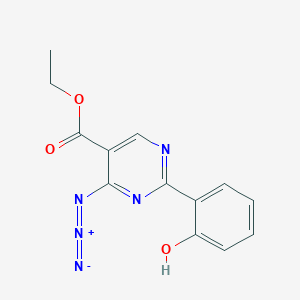
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

